1-Amino-1-phenylhexane hydrochloride
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Overview
Description
1-Amino-1-phenylhexane hydrochloride is an organic compound with the molecular formula C12H20ClN It is a derivative of hexane, where a phenyl group and an amino group are attached to the first carbon atom, and it is in the form of a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-phenylhexane hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with 1-chlorohexane in the presence of a base, followed by the formation of the hydrochloride salt. The reaction conditions typically include:
Reagents: Aniline, 1-chlorohexane, base (e.g., sodium hydroxide)
Solvent: An organic solvent such as ethanol or toluene
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process may include:
Large-scale alkylation: Using aniline and 1-chlorohexane in a continuous flow reactor
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Quality Control: Analytical techniques such as HPLC or NMR to ensure product purity
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-phenylhexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-phenylhexane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-1-phenylhexane hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-phenylethane hydrochloride: Similar structure but with a shorter carbon chain.
1-Amino-1-phenylpropane hydrochloride: Similar structure but with a different carbon chain length.
1-Amino-1-phenylbutane hydrochloride: Another homolog with a different carbon chain length.
Uniqueness
1-Amino-1-phenylhexane hydrochloride is unique due to its specific carbon chain length, which can influence its physical and chemical properties
Properties
CAS No. |
63834-50-4 |
---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
1-phenylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-5-10-12(13)11-8-6-4-7-9-11;/h4,6-9,12H,2-3,5,10,13H2,1H3;1H |
InChI Key |
ARNMMAZBPLSECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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